molecular formula C13H17NO2 B1201092 Acetyldexphenmetrazine CAS No. 62702-41-4

Acetyldexphenmetrazine

Cat. No.: B1201092
CAS No.: 62702-41-4
M. Wt: 219.28 g/mol
InChI Key: ZZGGQYMSRNYALW-GXFFZTMASA-N
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Description

Acetyldexphenmetrazine (CAS 62702-41-4) is a synthetic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . Structurally, it is derived from phenmetrazine (C₁₁H₁₅NO) through acetylation, which introduces an acetyl group (-COCH₃) to the parent molecule.

Properties

IUPAC Name

1-[(2S,3S)-3-methyl-2-phenylmorpholin-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-10-13(12-6-4-3-5-7-12)16-9-8-14(10)11(2)15/h3-7,10,13H,8-9H2,1-2H3/t10-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGGQYMSRNYALW-GXFFZTMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OCCN1C(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](OCCN1C(=O)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211786
Record name Acetyldexphenmetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62702-41-4
Record name Acetyldexphenmetrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062702414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyldexphenmetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyldexphenmetrazine typically involves the acetylation of dexphenmetrazine. One common method is the reaction of dexphenmetrazine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the amine group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetyldexphenmetrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Acetyldexphenmetrazine has been studied for various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: Investigated for its effects on biological systems, including its potential as a stimulant.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and obesity.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Acetyldexphenmetrazine involves the release of neurotransmitters such as norepinephrine and dopamine. It acts as a releasing agent, increasing the levels of these neurotransmitters in the synaptic cleft, leading to enhanced stimulation of the central nervous system. The compound targets sodium-dependent noradrenaline and dopamine transporters, inhibiting their reuptake and promoting the release of these monoamines.

Comparison with Similar Compounds

Structural Insights :

  • This compound differs from phenmetrazine by the addition of an acetyl group, increasing molecular weight by ~42 g/mol and altering polarity .
  • 4-MPM retains the morpholine core but introduces a methyl group at the phenyl ring’s para position, influencing receptor binding and metabolic pathways .

Stereochemical Considerations

Phenmetrazine derivatives exhibit stereoisomerism, with the (±)-trans-3-methyl-2-phenylmorpholine configuration being pharmacologically active. Substitutions (e.g., acetyl or methyl groups) at specific positions can enhance or diminish activity. For instance, 4-MPM’s para-methyl group enhances dopamine transporter (DAT) inhibition compared to ortho- or meta-substituted isomers . This compound’s acetyl group may similarly modulate target engagement, though empirical data is lacking.

Pharmacological and Analytical Differentiation

Monoamine Transporter Activity

Studies on phenmetrazine analogs highlight the importance of substituent positioning:

  • 4-MPM demonstrates potent DAT and norepinephrine transporter (NET) inhibition (EC₅₀ values in low micromolar range), with para-methyl substitution optimizing steric interactions .
  • Ortho- and meta-substituted isomers of 4-MPM show reduced potency, underscoring the critical role of regiochemistry in activity .

While this compound’s pharmacological profile is uncharacterized, its acetyl group may prolong half-life or alter blood-brain barrier penetration compared to non-acetylated phenmetrazine.

Analytical Techniques for Differentiation

Chromatographic and spectrometric methods are essential for distinguishing positional isomers and derivatives:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for separating phenmetrazine analogs based on retention times and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Resolves subtle polarity differences, such as those introduced by acetyl or methyl groups .

For this compound, these techniques would confirm the presence of the acetyl moiety and differentiate it from non-acetylated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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